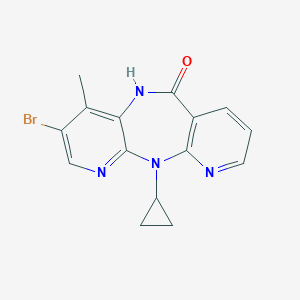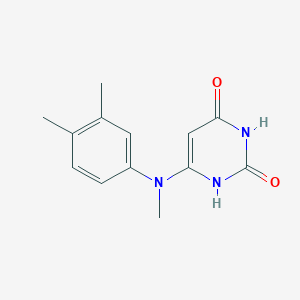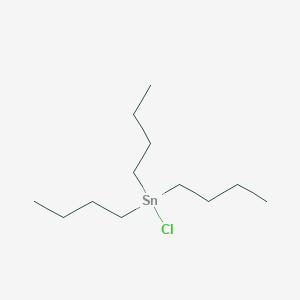
三丁基锡氯
概述
描述
Tributyltin chloride is an organotin compound with the chemical formula (C₄H₉)₃SnCl. It is a colorless, viscous liquid that is soluble in organic solvents. This compound is widely used in various industrial applications due to its unique chemical properties .
科学研究应用
Tributyltin chloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorinated stannanes and other organotin compounds.
Medicine: It is used in the preparation of medical intermediates and as a catalyst in polymerization reactions.
Industry: It is employed in the production of antifouling agents, algicides, and bactericides.
安全和危害
作用机制
Tributyltin chloride exerts its effects primarily through interactions with nuclear receptors, including retinoid-X receptor and peroxisome proliferator-activated receptor γ. These interactions alter various reproductive, developmental, and metabolic pathways at the organism level . The compound’s molecular initiating event involves binding to these receptors, leading to downstream biological effects .
生化分析
Biochemical Properties
The role of Chlorotributylstannane in biochemical reactions is complex and multifaceted. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. The nature of these interactions is diverse, ranging from binding to modulation of activity
Cellular Effects
Chlorotributylstannane has been observed to influence various types of cells and cellular processes. It can affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which Chlorotributylstannane exerts these effects are still being studied.
Molecular Mechanism
The molecular mechanism of action of Chlorotributylstannane involves its interactions at the molecular level, including binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chlorotributylstannane can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Chlorotributylstannane can vary with different dosages in animal models. Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
Chlorotributylstannane is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Chlorotributylstannane is transported and distributed within cells and tissues in a manner that is still being studied. It may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Chlorotributylstannane and its effects on activity or function are areas of active research. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Tributyltin chloride is typically prepared through a redistribution reaction involving stannic chloride and tetrabutyltin. The reaction can be represented as follows: [ 3 (C₄H₉)₄Sn + SnCl₄ \rightarrow 4 (C₄H₉)₃SnCl ] This reaction is carried out under controlled conditions to ensure the desired product is obtained . Industrial production methods often involve vacuum drying and washing to achieve high purity .
化学反应分析
Tributyltin chloride undergoes various chemical reactions, including:
Hydrolysis: It hydrolyzes to form tributyltin oxide.
Substitution Reactions: It can react with fluorinated alkyl, aryl, or vinyl halides using zinc or cadmium catalysts via Barbier-type reactions.
Coupling Reactions: It is used in palladium-catalyzed coupling reactions with acid chlorides to form various organic compounds.
相似化合物的比较
Tributyltin chloride is part of a broader class of organotin compounds, which include:
Tributyltin oxide: Commonly used in marine paints as an antifouling agent.
Tributyltin hydride: Used in organic synthesis for reduction reactions.
Tributyltin acetate: Employed in various industrial applications.
Tributyltin chloride is unique due to its specific interactions with nuclear receptors and its widespread use in both industrial and research settings.
属性
IUPAC Name |
tributylstannanylium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.ClH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTFWCDSFPMHHS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn+](CCCC)CCCC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1461-22-9 | |
| Record name | Tributyltin chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a significant advantage of using Chlorotributylstannane in the synthesis of alkynylsilanes and alkynylstannanes?
A: Chlorotributylstannane, alongside Chlorotrimethylsilane, allows for a novel and efficient synthesis of alkynylsilanes and alkynylstannanes when reacting with alkynylmagnesium bromides. [] This method stands out due to its readily available and cost-effective starting materials, straightforward procedures, and high yields. []
Q2: Can Chlorotributylstannane be used in reactions involving ultrasound?
A: Yes, research shows that Chlorotributylstannane is effectively used in ultrasound-promoted Barbier-type reactions. This method facilitates a convenient and stereoselective preparation of various allylstannanes in excellent yields by reacting with allyl halides under ultrasound. [, ]
Q3: Beyond its use in synthesizing alkynylsilanes and allylstannanes, does Chlorotributylstannane have other applications in organic synthesis?
A: Research indicates that Chlorotributylstannane, along with Hexabutyldistannoxane, acts as a catalyst in the synthesis of dialkyl carbonates. [] This heterogeneous reaction involves reacting solid potassium carbonate with alkyl bromides in solvents like dimethylformamide or dimethylsulfoxide. Notably, the catalytic efficiency is further enhanced when Chlorotributylstannane is used in a mixed system with 18-Crown-6, even in less polar solvents. []
Q4: What analytical techniques are employed to identify and quantify Chlorotributylstannane and other organotin compounds in materials like PVC plastics?
A: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the simultaneous determination of Chlorotributylstannane and other organotin compounds in complex matrices. [] The method involves dissolving the sample, derivatizing the target compounds with sodium tetraethylborate, and analyzing the extracted derivatives using GC-MS. [] This technique provides qualitative and quantitative information through Total Ion Chromatograms and Selected Ion Chromatograms. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



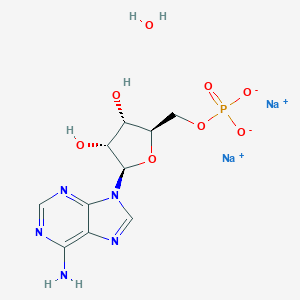

![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)
![Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate](/img/structure/B141961.png)
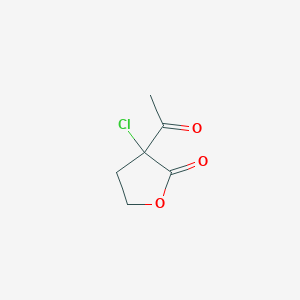
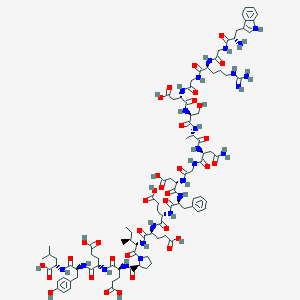

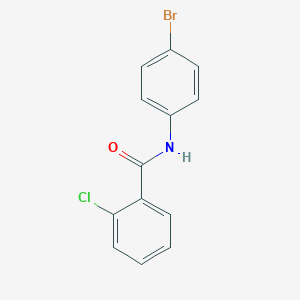

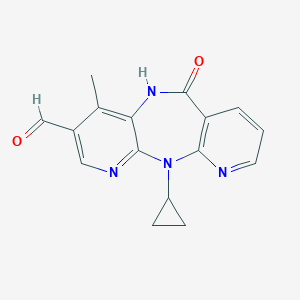
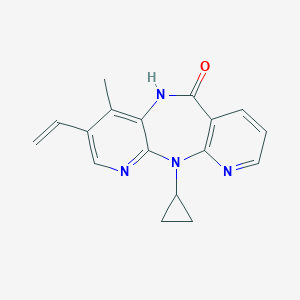
![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)
